(3-Hydroxyphenyl)dimethylphosphine oxide
Overview
Description
(3-Hydroxyphenyl)dimethylphosphine oxide is an organophosphorus compound with the molecular formula C8H11O2P It is characterized by the presence of a hydroxyl group attached to a phenyl ring, which is further bonded to a dimethylphosphine oxide group
Mechanism of Action
Target of Action
It is known that tertiary phosphines, such as this compound, are often used as ligands in transition metal catalysis and organocatalysis . These phosphines can interact with various structures, tuning their properties and inspiring the design of new phosphines .
Mode of Action
Phosphine oxides, in general, are known to undergo reactions with alkyl halides or aryl halides in the presence of a palladium catalyst, resulting in the formation of new phosphine oxides . This suggests that (3-Hydroxyphenyl)dimethylphosphine oxide may interact with its targets through similar mechanisms.
Biochemical Pathways
The use of tervalent phosphorus ligands, such as this compound, in transition metal catalysis and organocatalysis continues to be a major driver in the chemistry of traditional p–c-bonded phosphines . This suggests that the compound could potentially influence a variety of biochemical pathways, depending on the specific context of its use.
Result of Action
Given its potential role in catalysis, it may contribute to the facilitation of various chemical reactions, potentially influencing the synthesis of new compounds or the breakdown of existing ones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxyphenyl)dimethylphosphine oxide typically involves the reaction of 3-hydroxyphenylphosphine with dimethylphosphine oxide under controlled conditions. One common method involves the use of Grignard reagents, where the corresponding chlorophosphines react with organomagnesium compounds to form the desired product . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxyphenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Hydroxyphenyl)dimethylphosphine oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-Hydroxyphenyl)dimethylphosphine oxide include:
Phenylphosphine oxide: Lacks the hydroxyl group but has similar phosphine oxide functionality.
Dimethylphenylphosphine oxide: Similar structure but without the hydroxyl group.
Hydroxyphenylphosphine oxides: Compounds with different substituents on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a dimethylphosphine oxide group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and industrial applications.
Properties
IUPAC Name |
3-dimethylphosphorylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O2P/c1-11(2,10)8-5-3-4-7(9)6-8/h3-6,9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXLRRUSCZTSCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC(=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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